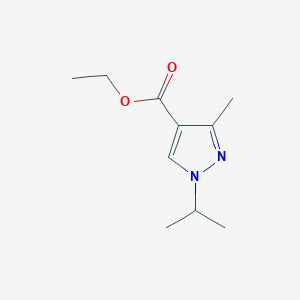

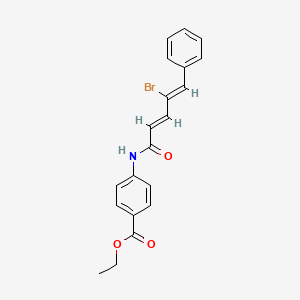

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

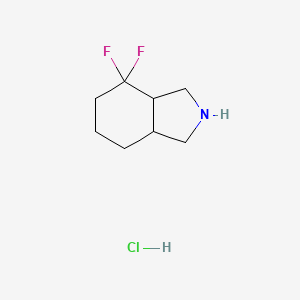

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H16N2O5S2 and its molecular weight is 320.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Methanotrophs and Methane Utilization

Methanotrophs are specialized bacteria that use methane as their sole carbon source, and they exhibit a wide range of biotechnological applications. They can produce valuable products like single-cell protein, biopolymers, components for nanotechnology (surface layers), and soluble metabolites (methanol, formaldehyde, organic acids, and ectoine). Additionally, they can generate lipids useful for biodiesel and health supplements, and even vitamins like B12. Methanotrophs can also be genetically engineered to create new compounds such as carotenoids or farnesene. Enzymes derived from these bacteria, such as dehydrogenases, oxidase, and catalase, have high conversion efficiencies and can be used to produce methanol or sequester CO2 as formic acid ex vivo. Practical applications of methanotrophs extend to bioremediation, chemical transformation, wastewater denitrification, biosensors, and potentially in direct electricity generation (Strong, Xie, & Clarke, 2015).

Anaerobic Oxidation of Methane

In marine environments, the anaerobic oxidation of methane (AOM) with sulphate is crucial for methane sink, mediated by a consortium of methanotrophic archaea and sulphate-reducing bacteria. The lipid biomarker signatures of these communities provide a chemotaxonomic identification of different AOM communities. Differentiating these communities is essential for understanding their role in methane cycling and potential applications in marine biotechnology (Niemann & Elvert, 2008).

Methane Production, Oxidation, and Consumption in Soils

Understanding the microbial processes of methane production, oxidation, and consumption in soils is pivotal for environmental management and biotechnological applications. Methanogens produce methane in anaerobic soil zones, while methanotrophs oxidize it into CO2 in aerobic zones. These processes are influenced by factors like submersion, organic matter addition, and utilization of sulphate forms of N-fertilizers. The insights into these processes have implications for reducing methane emissions and harnessing methane as a resource in agriculture and environmental remediation (Mer & Roger, 2001).

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S2/c1-18-11-5-4-9(8-10(11)12-19(2,14)15)13-6-3-7-20(13,16)17/h4-5,8,12H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCRICRMJVWPPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)

![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)

![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)

![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)

![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)